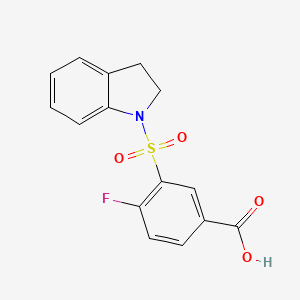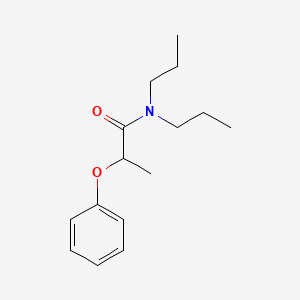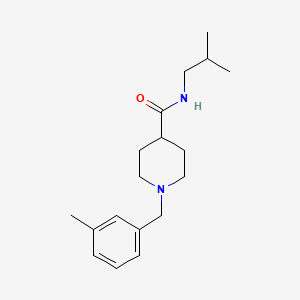![molecular formula C21H29N3O2 B5049648 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5049648.png)
3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
作用機序
The mechanism of action of 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide involves its interaction with the dopamine system. The compound acts as a selective dopamine D3 receptor antagonist, which leads to an increase in dopamine release in the brain. This increase in dopamine release has been shown to have a positive effect on various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide are primarily related to its effect on the dopamine system. The compound has been shown to increase dopamine release in the brain, which can lead to various biochemical and physiological effects. These effects include improved motor function, improved cognitive function, and reduced drug-seeking behavior.
実験室実験の利点と制限
One of the advantages of using 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for more precise targeting of the dopamine system, which can lead to more accurate results in experiments. However, one of the limitations of using this compound is its potential for off-target effects. The compound has been shown to have some affinity for other receptors, which can lead to unintended effects.
将来の方向性
There are several future directions for research on 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide. One direction is to further explore its potential use in drug addiction research. Another direction is to investigate its potential use in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential for off-target effects.
Conclusion
In conclusion, 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is a chemical compound that has potential use in various scientific research applications. Its selectivity for the dopamine D3 receptor allows for more precise targeting of the dopamine system, which can lead to more accurate results in experiments. Further research is needed to fully explore its potential for use in drug addiction research and the treatment of various neurological disorders.
合成法
The synthesis method of 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide involves a series of chemical reactions. The starting materials include 1-cyclohexen-1-carboxylic acid, piperidine, and 3-pyridinemethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of purification steps. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been used in various scientific research applications. One of the primary applications is in the field of neuroscience. The compound has been shown to have an effect on the dopamine system, which is involved in various neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been studied for its potential use in drug addiction research.
特性
IUPAC Name |
3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-20(23-16-18-5-4-12-22-15-18)9-8-17-10-13-24(14-11-17)21(26)19-6-2-1-3-7-19/h4-6,12,15,17H,1-3,7-11,13-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHXMCNIGMIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl {[5-(anilinocarbonyl)-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5049588.png)
![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B5049593.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5049601.png)
![N-[4-methyl-5-(4-morpholinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5049607.png)

methyl]-8-quinolinol](/img/structure/B5049616.png)
![methyl 4-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}benzoate](/img/structure/B5049624.png)
![4-chloro-N-{3-methyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5049629.png)
![4-(2-methylphenyl)-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B5049641.png)

![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049656.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5049660.png)

